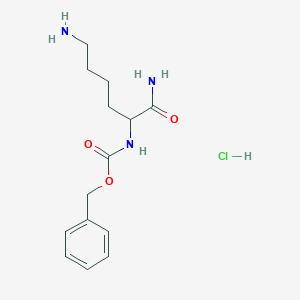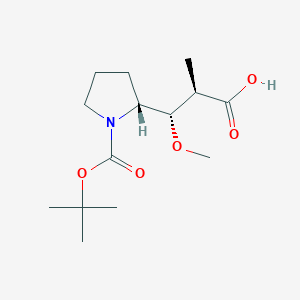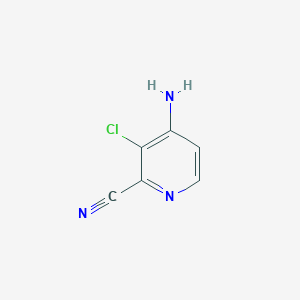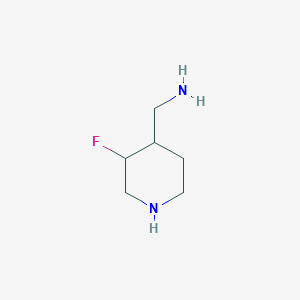![molecular formula C20H33N5O3 B14799237 tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14799237.png)
tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tert-butyl carbamate group, an amino group, and a pyridinyl-piperazinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazinyl-pyridine moiety: This can be achieved through the reaction of 4-chloropyridine with piperazine under basic conditions.
Introduction of the hexyl chain: The piperazinyl-pyridine intermediate is then reacted with a suitable hexyl halide to introduce the hexyl chain.
Formation of the carbamate group: The hexyl-piperazinyl-pyridine intermediate is treated with tert-butyl chloroformate in the presence of a base to form the carbamate group.
Introduction of the amino group:
Industrial Production Methods
Industrial production of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazinyl and pyridinyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Pharmacology: It can be used in the study of receptor-ligand interactions and the development of new pharmacological agents.
Materials Science:
Wirkmechanismus
The mechanism of action of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-3-yl)piperazin-1-yl)hexyl)carbamate: Similar structure but with a pyridin-3-yl group instead of a pyridin-4-yl group.
(S)-tert-butyl (5-amino-6-oxo-6-(4-(quinolin-4-yl)piperazin-1-yl)hexyl)carbamate: Similar structure but with a quinolin-4-yl group instead of a pyridin-4-yl group.
Uniqueness
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridin-4-yl group, in particular, can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C20H33N5O3 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C20H33N5O3/c1-20(2,3)28-19(27)23-9-5-4-6-17(21)18(26)25-14-12-24(13-15-25)16-7-10-22-11-8-16/h7-8,10-11,17H,4-6,9,12-15,21H2,1-3H3,(H,23,27) |
InChI-Schlüssel |
QUIKTEVVVMAOHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)




![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)


![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)

![9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)


